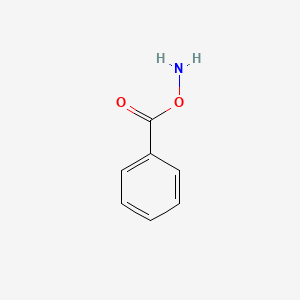

O-Benzoylhydroxylamine

Overview

Description

O-Benzoylhydroxylamine is a DPP-IV inhibitor with anti-diabetic effects . It is used as a reagent for α-acyloxylation of aldehydes and ketones . It is also effective in preparing α-hydroxybenzylamines from α-hydroxyketones .

Synthesis Analysis

O-Benzoylhydroxylamines have been used as an electrophilic aminating agent in transition metal-catalyzed C–N bond-forming reactions . They have been used in the synthesis of various organic molecules and pharmaceuticals . The reaction of O-Bn-hydroxylamine with different esters under optimized conditions has been reported . A method for preparing O-benzylhydroxylamine hydrochloride involves adding 35% industrial concentrated hydrochloric acid and stirring vigorously at 80°C .Molecular Structure Analysis

The molecular formula of this compound is C7H7NO2. It has an average mass of 137.136 Da and a monoisotopic mass of 137.047684 Da .Chemical Reactions Analysis

O-Benzoylhydroxylamines have been used in transition metal-catalyzed C–N bond construction via electrophilic amination reaction . This approach has been used for the synthesis of various organic molecules and pharmaceuticals . The transformation of the C–H bond into a C–N bond has been achieved via oxidative C–H and N–H cross-coupling processes in the presence of transition metal catalysis .Physical And Chemical Properties Analysis

This compound has a molecular formula of C7H7NO2, an average mass of 137.136 Da, and a monoisotopic mass of 137.047684 Da .Scientific Research Applications

Electrophilic Amination : O-Benzoylhydroxylamine is widely used in transition-metal-catalyzed electrophilic amination for constructing C-N bonds, an essential reaction in organic chemistry (Xu Dong et al., 2017).

Copper-Catalyzed Redox Deacylation : Studies have explored the copper-catalyzed redox deacylation of this compound, highlighting its potential in forming metal chelates similar to α-amino esters (S. Wathen & A. W. Czarnik, 1992).

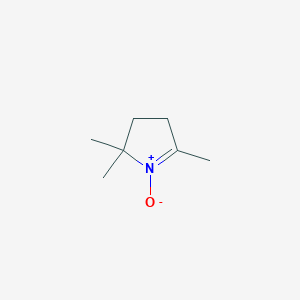

Synthesis of Saturated N-Heterocycles : this compound has been used as an alkyl nitrene precursor for constructing pyrrolidine rings, demonstrating its utility in synthesizing saturated N-heterocycles (H. Noda, Yasuko Asada, & M. Shibasaki, 2020).

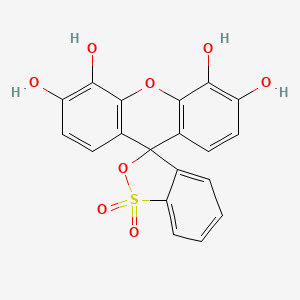

Analytical Reagent Applications : It has been used in analytical chemistry, particularly as a versatile reagent for reacting with various metal ions (A. Shendrikar, 1969).

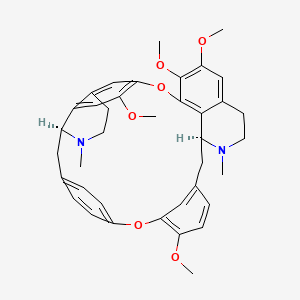

Amination of Heterocyclic Compounds : this compound derivatives have been employed for N-amination of heterocyclic compounds, proving to be a superior alternative to existing N-amination methods (L. Parlanti et al., 2007).

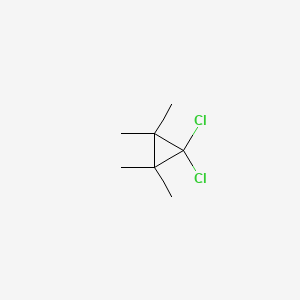

Amino Oxygenation of Alkenes : This compound has been used in copper-catalyzed alkene amino oxygenation reactions, demonstrating its potential in synthesizing diverse 1,2-amino oxygen-containing molecules (Brett N Hemric, A. W. Chen, & Qiu Wang, 2018).

Mechanism of Action

Safety and Hazards

Future Directions

O-Benzoylhydroxylamines are expected to be one of the most effective and practical synthetic tools in the amination toolkit. In the near future, we might expect to see many additional developments of unique approaches . This elaborate and extensive review will benefit several researchers in this field to find and address the gaps by developing .

properties

IUPAC Name |

amino benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-10-7(9)6-4-2-1-3-5-6/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXHSQBVHSJQKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202898 | |

| Record name | O-Benzoylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54495-98-6 | |

| Record name | O-Benzoylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054495986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Benzoylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

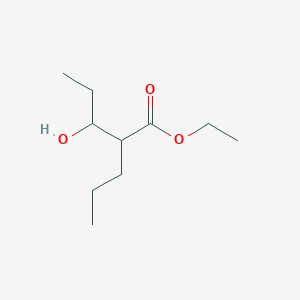

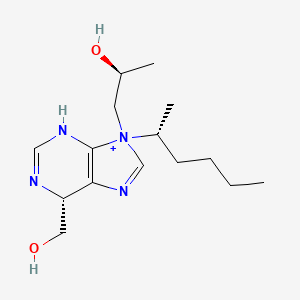

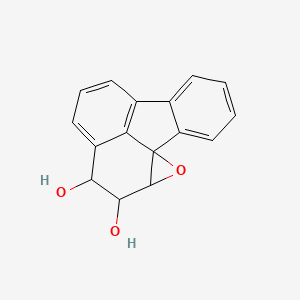

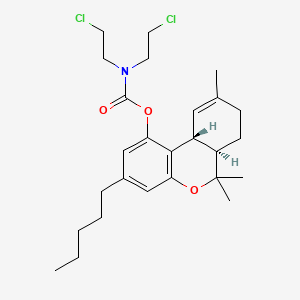

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H,3H-Naphtho[1,8-cd]pyran-6-sulfonic acid, 1,3-dioxo-](/img/structure/B1197758.png)

![7-[(1S,5R)-5-[(3S)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid](/img/structure/B1197761.png)